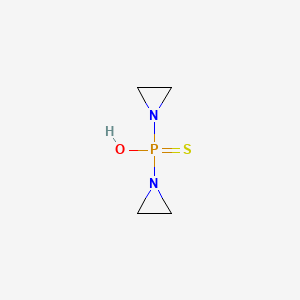

P,P-Bisaziridinyl Thiophosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

P,P-Bisaziridinyl Thiophosphate is a chemical compound known for its unique structure and significant applications in various fields. It is an impurity of Thiotepa, an alkylating agent used in cancer treatment. The compound is characterized by the presence of aziridine rings and a thiophosphate group, which contribute to its reactivity and biological activity .

準備方法

The synthesis of P,P-Bisaziridinyl Thiophosphate involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This method provides a direct route to phosphorothioates via the formation of O,O’-dialkyl thiophosphate anions . Another efficient method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .

化学反応の分析

P,P-Bisaziridinyl Thiophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The aziridine rings act as electrophilic centers, readily reacting with nucleophilic sites in DNA bases, particularly guanine.

Common reagents used in these reactions include alkyl halides, triethylamine, and sulfur. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

P,P-Bisaziridinyl Thiophosphate has several scientific research applications:

Chemistry: It is used as a reagent in the synthesis of various phosphorothioate derivatives.

Biology: The compound’s ability to alkylate DNA makes it useful in studying DNA interactions and modifications.

Industry: It is used in the production of anti-wear or extreme pressure additives in lubricants.

作用機序

The mechanism of action of P,P-Bisaziridinyl Thiophosphate involves the alkylation of DNA. The aziridine rings react with nucleophilic sites in DNA bases, particularly guanine, leading to crosslinking and damage to the DNA structure. This hinders cell division and can result in cell death, making it effective in cancer treatment.

類似化合物との比較

P,P-Bisaziridinyl Thiophosphate is similar to other phosphorothioate compounds, such as:

- P,P-diphenyl-N-(1-phenylethylidene)phosphinic amide

- P,P-diphenyl-N-(1-phenylpropan-2-ylidene)phosphinic amide

- P,P-dichlorovinylphosphine

- P,P,P-triphenyl-N-(2,2,2-trichloro-1,2-diphenylethyl)phosphine imide

What sets this compound apart is its specific structure with aziridine rings, which contribute to its unique reactivity and biological activity.

生物活性

P,P-Bisaziridinyl Thiophosphate (CAS No. 14056-57-6) is a chemical compound with significant biological activity, particularly in the context of cancer treatment. It is known primarily as an impurity in Thiotepa, an organophosphorus compound used as an antineoplastic agent. The molecular formula of this compound is C₄H₉N₂OPS, and it possesses a molecular weight of 164.17 g/mol.

The biological activity of this compound is largely attributed to its ability to alkylate DNA , leading to the disruption of DNA replication and repair processes. The aziridine rings in the compound are particularly reactive due to ring strain, allowing them to interact with nucleophilic sites in biological molecules. This interaction can result in the formation of cross-links in DNA, which is a mechanism associated with the cytotoxic effects observed in cancer cells .

Key Biological Activities

- Alkylation of DNA : Disruption of normal DNA function, leading to cell cycle arrest and apoptosis in cancer cells.

- Interaction with Biological Molecules : The compound serves as a model for studying phosphorothioates and their interactions with biological systems.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Study 1 : An evaluation of the compound's effects on human breast cancer cells showed a dose-dependent increase in cell death, correlating with the extent of DNA alkylation.

- Study 2 : In a comparative study with other alkylating agents, this compound displayed superior efficacy in inducing apoptosis in tumor cells .

Comparative Analysis with Similar Compounds

To better understand its biological activity, it is useful to compare this compound with other alkylating agents:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | DNA alkylation | High cytotoxicity in cancer cells |

| Thiotepa | DNA cross-linking | Antineoplastic agent |

| Nitrogen Mustard | DNA alkylation | Broad-spectrum anticancer activity |

Toxicological Profile

The compound has been classified as a potential carcinogen due to its ability to induce mutations and promote tumorigenesis through its interaction with nucleic acids. Studies indicate that exposure levels correlate with increased incidence rates of neoplasms in animal models .

Summary of Toxicological Findings

特性

分子式 |

C4H9N2OPS |

|---|---|

分子量 |

164.17 g/mol |

IUPAC名 |

bis(aziridin-1-yl)-hydroxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C4H9N2OPS/c7-8(9,5-1-2-5)6-3-4-6/h1-4H2,(H,7,9) |

InChIキー |

YPTSKUJWNMNWGO-UHFFFAOYSA-N |

正規SMILES |

C1CN1P(=S)(N2CC2)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。